N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of substituted thiazoles. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring, along with the pyrazole and carboxamide groups, makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the acetyl, phenyl, ethyl, and methyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
- N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide
Uniqueness
What sets N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-4-22-14(10-11(2)21-22)17(24)20-18-19-15(16(25-18)12(3)23)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZIJKASHVJXTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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